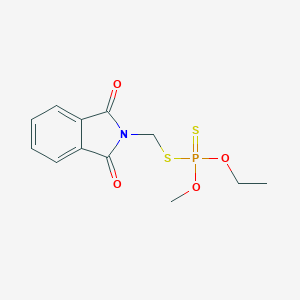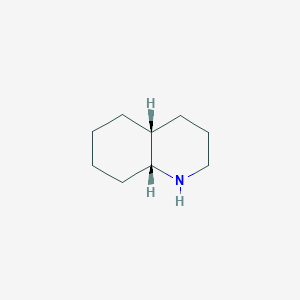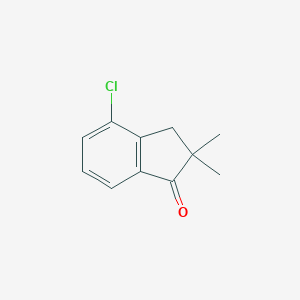
4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
Übersicht
Beschreibung
4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, also known as CDKI-71, is a synthetic compound that has gained interest in the scientific community due to its potential as an anticancer agent.
Wirkmechanismus
4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one inhibits the activity of CDKs by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of target proteins, which are necessary for progression through the cell cycle. 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has been shown to be selective for CDK4 and CDK6, which are involved in the G1 phase of the cell cycle.
Biochemische Und Physiologische Effekte
4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models. In addition to its anticancer effects, 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has been shown to have anti-inflammatory properties and to protect against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is its selectivity for CDK4 and CDK6, which makes it a promising candidate for cancer therapy. However, its potency is relatively low compared to other CDK inhibitors, which may limit its effectiveness. 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is also difficult to synthesize, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. One area of interest is the development of more potent analogs of 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. Another area of research is the identification of biomarkers that can predict response to 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one treatment. Finally, there is interest in exploring the potential of 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one in combination with other anticancer agents to improve its effectiveness.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. Inhibition of CDK activity can lead to cell cycle arrest and apoptosis, which makes 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
13099-57-5 |
|---|---|
Produktname |
4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one |
Molekularformel |
C11H11ClO |
Molekulargewicht |
194.66 g/mol |
IUPAC-Name |
4-chloro-2,2-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C11H11ClO/c1-11(2)6-8-7(10(11)13)4-3-5-9(8)12/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
OGWNZKBGVWCPHC-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C1=O)C=CC=C2Cl)C |
Kanonische SMILES |
CC1(CC2=C(C1=O)C=CC=C2Cl)C |
Synonyme |
4-CHLORO-2,3-DIHYDRO-2,2-DIMETHYL-1H-INDEN-1-ONE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


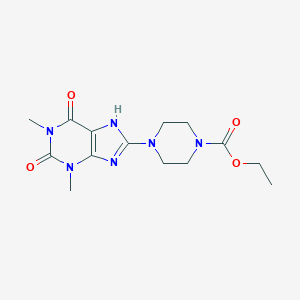
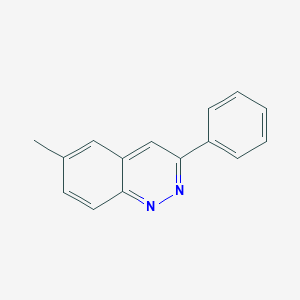
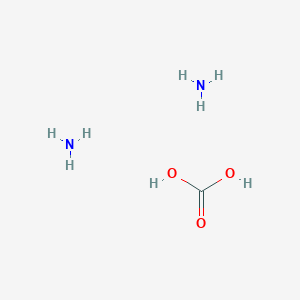
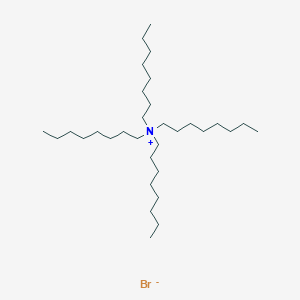
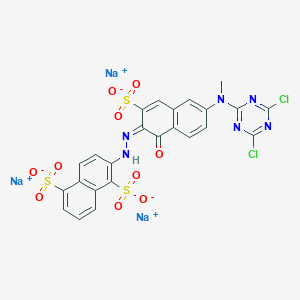
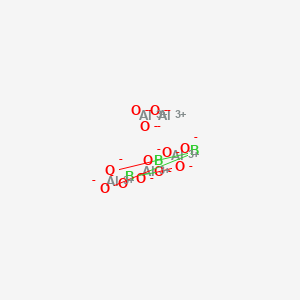
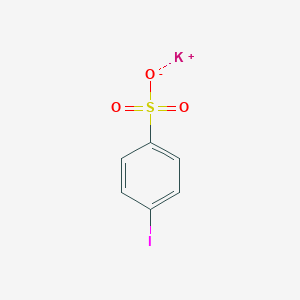
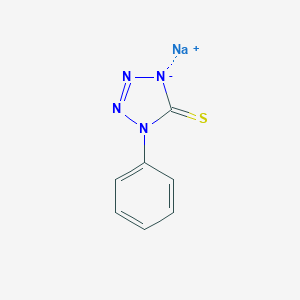
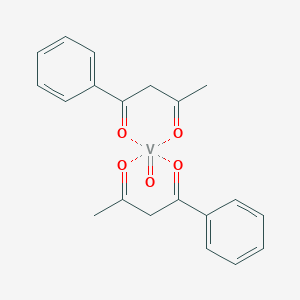
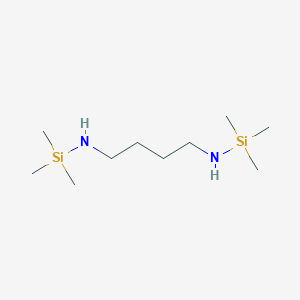
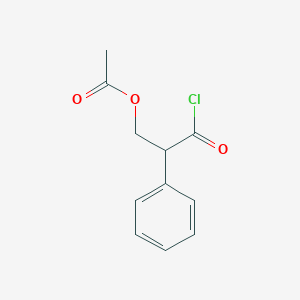
![(8S,9S,10R,13S,14S)-16-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B84927.png)
